Cas no 31406-95-8 (4-(2-Bromoethoxy)phenol)
4-(2-Bromoethoxy)phenol Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 4-(2-bromoethoxy)-
- 4-(2-BROMOETHOXY)PHENOL
- (2-Brom-aethyl)-(4-hydroxy-phenyl)-aether
- 4-(2-Brom-aethoxy)-phenol
- 4-(2-bromoethoxy)-phenol
- 4-Hydroxy-1-(2-brom-aethoxy)-benzol
- FR-2395
- O-(2-Brom-aethyl)-hydrochinon
- Phenol,4-(2-bromoethoxy)
- 4-(2-Bromo-ethoxy)-phenol
- DTXSID60511046
- AKOS015836173
- 31406-95-8
- 2-(4-hydroxyphenoxy)ethyl bromide
- MFCD07780181
- 4-(2-bromo-ethoxy)-pheno
- SCHEMBL1008979
- YKHKGUAWZWOFDH-UHFFFAOYSA-N
- FT-0675957
- DB-080761
- G71756
- 4-(2-Bromoethoxy)phenol
-
- MDL: MFCD07780181
- Inchi: 1S/C8H9BrO2/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6H2
- InChI Key: YKHKGUAWZWOFDH-UHFFFAOYSA-N
- SMILES: BrCCOC1C=CC(=CC=1)O
Computed Properties
- Exact Mass: 215.97900
- Monoisotopic Mass: 215.978592
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 100
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 29.5
Experimental Properties
- Color/Form: Not available
- Density: 1.5±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 321.8±22.0 °C at 760 mmHg
- Flash Point: 148.4±22.3 °C
- Refractive Index: 1.581
- PSA: 29.46000
- LogP: 2.16590
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
4-(2-Bromoethoxy)phenol Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- Risk Phrases:R36/37/38
4-(2-Bromoethoxy)phenol Customs Data
- HS CODE:2909500000
- Customs Data:
China Customs Code:
2909500000Overview:
2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-(2-Bromoethoxy)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B993695-250mg |
4-(2-Bromoethoxy)phenol |
31406-95-8 | 250mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B993695-500mg |
4-(2-Bromoethoxy)phenol |
31406-95-8 | 500mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B993695-2.5g |
4-(2-Bromoethoxy)phenol |
31406-95-8 | 2.5g |
$ 185.00 | 2022-06-06 | ||
| abcr | AB475789-5 g |
4-(2-Bromoethoxy)phenol, 95%; . |
31406-95-8 | 95% | 5g |
€131.20 | 2022-08-31 | |
| abcr | AB475789-25 g |
4-(2-Bromoethoxy)phenol, 95%; . |
31406-95-8 | 95% | 25g |
€422.30 | 2022-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1070287-1g |
4-(2-Bromoethoxy)phenol |
31406-95-8 | 98% | 1g |
¥4517.00 | 2024-08-02 | |
| abcr | AB475789-5g |
4-(2-Bromoethoxy)phenol, 95%; . |
31406-95-8 | 95% | 5g |
€143.20 | 2024-04-17 | |
| abcr | AB475789-25g |
4-(2-Bromoethoxy)phenol, 95%; . |
31406-95-8 | 95% | 25g |
€454.70 | 2024-04-17 | |
| Ambeed | A494564-100mg |
4-(2-Bromoethoxy)phenol |
31406-95-8 | 97% | 100mg |
$65.0 | 2025-02-25 | |
| Ambeed | A494564-250mg |
4-(2-Bromoethoxy)phenol |
31406-95-8 | 97% | 250mg |
$78.0 | 2025-02-25 |
4-(2-Bromoethoxy)phenol Suppliers
4-(2-Bromoethoxy)phenol Related Literature
-
Tongyan Zhang,Shiguo Sun,Fengyu Liu,Jiangli Fan,Yi Pang,Licheng Sun,Xiaojun Peng Phys. Chem. Chem. Phys. 2009 11 11134
Additional information on 4-(2-Bromoethoxy)phenol
Recent Advances in the Application of 4-(2-Bromoethoxy)phenol (CAS: 31406-95-8) in Chemical Biology and Pharmaceutical Research
The compound 4-(2-Bromoethoxy)phenol (CAS: 31406-95-8) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug development. This phenolic derivative, characterized by a bromoethoxy functional group, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its utility in the design of enzyme inhibitors, prodrugs, and targeted therapeutics, leveraging its ability to undergo nucleophilic substitution reactions and participate in cross-coupling chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 4-(2-Bromoethoxy)phenol as a precursor for the synthesis of novel tyrosine kinase inhibitors. The researchers utilized its bromoethoxy moiety to introduce pharmacophore groups via palladium-catalyzed coupling reactions, resulting in compounds with improved selectivity against EGFR mutations. Structural-activity relationship (SAR) analysis revealed that modifications at the phenol hydroxyl group significantly influenced binding affinity, highlighting the compound's role as a versatile scaffold.
In pharmaceutical formulation research, 4-(2-Bromoethoxy)phenol has shown promise in prodrug design. A recent patent application (WO2023056789) describes its conjugation with antiviral nucleoside analogs through biodegradable linker systems. The bromoethoxy group facilitates controlled release of the active drug in physiological conditions, addressing challenges associated with poor oral bioavailability. In vitro studies demonstrated enhanced cellular uptake and sustained release profiles compared to traditional prodrug approaches.
Emerging applications in chemical biology include the compound's use in activity-based protein profiling (ABPP). Researchers at Scripps Research Institute developed a series of 4-(2-Bromoethoxy)phenol-derived probes for covalent modification of catalytic cysteine residues in disease-relevant enzymes. The electrophilic nature of the bromoethoxy group enables selective labeling, as reported in Nature Chemical Biology (2024), providing new tools for target identification and validation in complex biological systems.
Recent safety and toxicology evaluations (Regulatory Toxicology and Pharmacology, 2024) have established preliminary guidelines for handling 4-(2-Bromoethoxy)phenol in industrial settings. While the compound shows moderate acute toxicity (LD50 = 320 mg/kg in rats), proper personal protective equipment is recommended due to its skin sensitization potential. These findings are particularly relevant as production scales increase to meet growing demand from pharmaceutical manufacturers.
The environmental fate of 4-(2-Bromoethoxy)phenol has also been investigated, with biodegradation studies showing complete mineralization within 28 days under aerobic conditions (Environmental Science & Technology, 2023). This favorable environmental profile, combined with its synthetic utility, positions the compound as an attractive intermediate for sustainable pharmaceutical production. Future research directions may explore its application in antibody-drug conjugates and PROTAC molecules, where its bifunctional reactivity could enable novel drug delivery strategies.
31406-95-8 (4-(2-Bromoethoxy)phenol) Related Products
- 3259-03-8(2-(2-Ethoxyphenoxy)ethyl bromide)
- 589-10-6((2-Bromoethoxy)benzene)
- 86129-58-0(Anthracene, 9-(2-bromoethoxy)-)
- 13247-79-5(1-(2-Bromoethoxy)naphthalene)
- 3245-45-2(1-(2-Bromoethoxy)-3-methoxybenzene)
- 4463-59-6(2-(2-Bromoethoxy)anisole)
- 22921-76-2(1-(2-Bromoethoxy)-4-methoxybenzene)
- 5471-84-1(1,4-Bis(2-bromoethoxy)benzene)
- 87545-48-0(1-(2-Bromoethoxy)-4-phenoxybenzene)
- 58929-74-1(1,3-Bis(2-bromoethoxy)benzene)